Cas no 26489-75-8 (Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Phenol,3,5-dimethyl-2-(2-propen-1-yl)-
- 3,5-dimethyl-2-prop-2-enylphenol
- 2-allyl-3,5-dimethylphenol
- 2-Allyl-3,5-dimethyl-phenol
- 2-Allyl-symm.-m-xylenol
- 3,5-dimethyl-2-(2-propen-1-yl)-phenol
- 3,5-dimethyl-2-(2-propenyl)phenol
- 3,5-dimethyl-2-(prop-2-en-1-yl)phenol
- 5-Hydroxy-1.3-dimethyl-4-allyl-benzol
- AC1L61JS
- AC1Q79VW
- AR-1E9738
- CTK4F7990
- NSC89797
- SureCN3600818
- WY7CKX76V2
- VJBNTMUSFMRWSH-UHFFFAOYSA-N
- UNII-WY7CKX76V2
- SCHEMBL3600818
- NSC-89797
- DTXSID20293477
- 3,5-Dimethyl-2-(2-propen-1-yl)phenol
- AKOS005352694
- 26489-75-8
- Phenol, 3,5-dimethyl-2-(2-propen-1-yl)-
- DB-202772
- G66227
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- Inchi: 1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3
- InChI Key: VJBNTMUSFMRWSH-UHFFFAOYSA-N
- SMILES: OC1=CC(C)=CC(C)=C1CC=C
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2454903-100mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 100mg |
$187.0 | 2024-08-03 | |
| Ambeed | A2454903-250mg |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 250mg |
$314.0 | 2024-08-03 | |
| Ambeed | A2454903-1g |
2-Allyl-3,5-dimethylphenol |
26489-75-8 | 95% | 1g |
$823.0 | 2024-08-03 |
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Suppliers
Phenol,3,5-dimethyl-2-(2-propen-1-yl)- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Phenol,3,5-dimethyl-2-(2-propen-1-yl)-
Phenol, 3,5-Dimethyl-2-(2-propen-1-yl)
The compound Phenol, 3,5-Dimethyl-2-(2-propen-1-yl), also known by its CAS number 26489-75-8, is a versatile aromatic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a phenol ring substituted with two methyl groups at the 3 and 5 positions and a propenyl group at the 2 position. The presence of these substituents imparts distinctive chemical and physical properties to the molecule.
Recent studies have highlighted the importance of Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) in the field of material science. Researchers have explored its potential as a precursor for synthesizing advanced polymers and composites. The compound's ability to undergo various types of polymerization reactions has made it a valuable building block in the development of high-performance materials.
In terms of synthesis, Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) can be prepared through several methods, including Friedel-Crafts alkylation and coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact.
The compound exhibits interesting physical properties such as moderate solubility in organic solvents and thermal stability up to certain temperatures. Its chemical reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing propenyl group, which create a dynamic balance in the molecule's electronic structure.
Applications of Phenol, 3,5-Dimethyl-2-(2-propen-1-yl) span across multiple sectors. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. In agriculture, it has been investigated for its role in plant growth regulation due to its ability to influence hormone pathways.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that under certain conditions, Phenol, 3,5-Dimethyl-2-(2-propen-1-y) can undergo biodegradation efficiently when exposed to microbial communities in soil or water environments.
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